molecular formula C8H16Cl2O3 B1354675 2,2-Dichloro-1,1,1-triethoxyethane CAS No. 54567-92-9

2,2-Dichloro-1,1,1-triethoxyethane

Cat. No.: B1354675
CAS No.: 54567-92-9
M. Wt: 231.11 g/mol
InChI Key: ZKMPARWUDMKPMZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1-triethoxyethane is an organic compound with the molecular formula C8H16Cl2O3 It is a chlorinated derivative of ethane, characterized by the presence of two chlorine atoms and three ethoxy groups attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1,1,1-triethoxyethane can be synthesized through the reaction of 2,2-dichloroethanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques can help in the separation and purification of the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1,1-triethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ethoxy groups can be hydrolyzed to form 2,2-dichloroethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis and other reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are examples of oxidizing agents used in oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 2,2-Dichloroethanol and ethanol are typical products of hydrolysis.

    Oxidation Products: Carboxylic acids and aldehydes are major products formed during oxidation.

Scientific Research Applications

2,2-Dichloro-1,1,1-triethoxyethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in drug development and as a tool for studying disease mechanisms.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1,1-triethoxyethane involves its interaction with nucleophiles and oxidizing agents. The chlorine atoms and ethoxy groups make it a versatile compound for various chemical transformations. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1,1-triethoxyethane: Similar in structure but with one chlorine atom, it exhibits different reactivity and applications.

    2,2-Dichloro-1,1,1-trimethoxyethane: This compound has methoxy groups instead of ethoxy groups, leading to variations in its chemical behavior and uses.

Uniqueness

2,2-Dichloro-1,1,1-triethoxyethane is unique due to its combination of chlorine and ethoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,2-dichloro-1,1,1-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMPARWUDMKPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(Cl)Cl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508121
Record name 2,2-Dichloro-1,1,1-triethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54567-92-9
Record name 2,2-Dichloro-1,1,1-triethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orthodichloroacetic Acid Triethyl Ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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